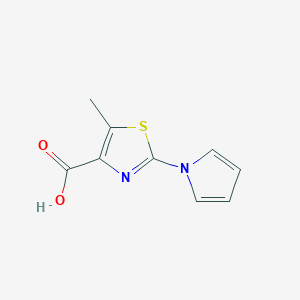

5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

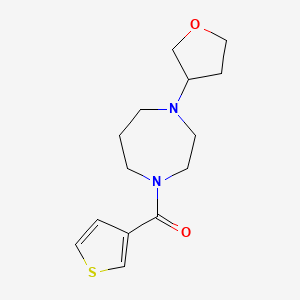

The compound “5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains a pyrrole ring and a thiazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom, and thiazole is a five-membered ring with one nitrogen atom and one sulfur atom. The presence of these heterocycles often contributes to the biological activity of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and thiazole rings in separate steps, followed by their connection via a carbon-carbon bond formation. The exact synthetic route would depend on the available starting materials and the desired substitution pattern on the rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings, along with a carboxylic acid group attached to the thiazole ring. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the carboxylic acid group. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the carboxylic acid could undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the carboxylic acid group. For example, the compound would likely be polar due to the presence of the carboxylic acid, and it could potentially form hydrogen bonds .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- The compound has been utilized in chemical syntheses, such as in the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates, indicating its role in producing complex heterocyclic structures (Žugelj et al., 2009).

- It has been involved in the synthesis of antimicrobial agents, showcasing its potential in developing new pharmacological compounds (Nural et al., 2018).

Antimicrobial and Antitumor Activity

- Research indicates its derivatives possess antimicrobial properties, particularly against certain bacterial strains, demonstrating its relevance in antibacterial drug discovery (Patel & Patel, 2015).

- A class of its derivatives showed significant anti-proliferative activity against a range of tumor cell lines, highlighting its potential in cancer treatment (Cooper et al., 2017).

Molecular Docking and Computational Studies

- Its derivatives have been used in molecular docking studies to predict binding interactions with proteins, essential in drug design and development (Reddy et al., 2022).

Versatile Applications in Organic Chemistry

- It serves as a key component in the synthesis of various heterocyclic compounds, underlining its versatility in organic chemistry (Uršič et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-6-7(8(12)13)10-9(14-6)11-4-2-3-5-11/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRKBEQJSQJMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N2C=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2449151.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2449155.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2449156.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2449157.png)

![tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2449167.png)

![1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2449172.png)